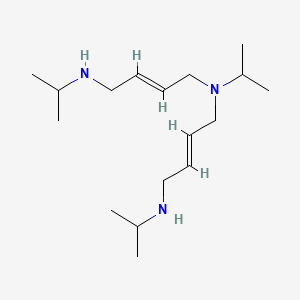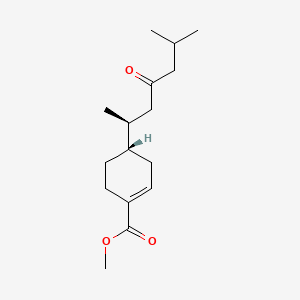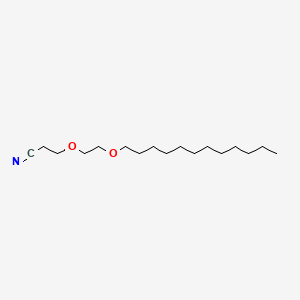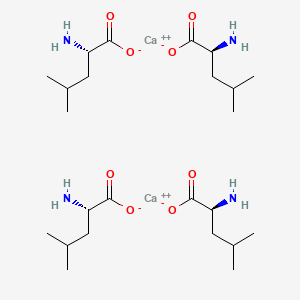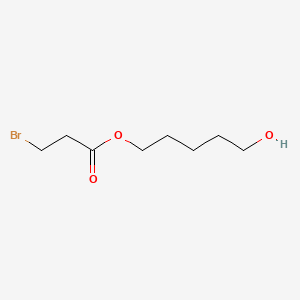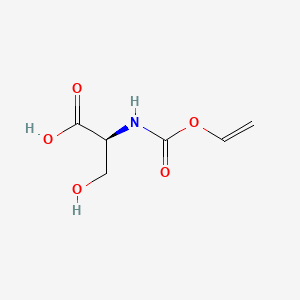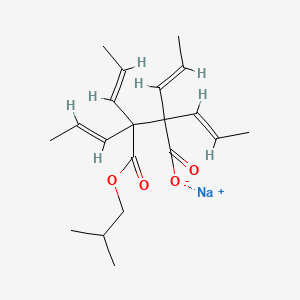
Sodium isobutyl 2-tetrapropenylsuccinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium isobutyl 2-tetrapropenylsuccinate is a chemical compound with the molecular formula C20H36O4Na and a molecular weight of 356.40 g/mol. It is known for its unique structure, which includes multiple propenyl groups and a succinate backbone. This compound is utilized in various scientific and industrial applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of sodium isobutyl 2-tetrapropenylsuccinate typically involves the esterification of succinic acid with isobutyl alcohol, followed by the addition of propenyl groups. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The final step involves neutralizing the ester with sodium hydroxide to form the sodium salt.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed under controlled temperatures and pressures. The process is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production.
Análisis De Reacciones Químicas
Types of Reactions: Sodium isobutyl 2-tetrapropenylsuccinate undergoes various chemical reactions, including:
Oxidation: The propenyl groups can be oxidized to form epoxides or diols.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The succinate backbone allows for nucleophilic substitution reactions, where the isobutyl group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are used under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or thiols are used in the presence of base catalysts.
Major Products:
Oxidation: Epoxides, diols.
Reduction: Saturated derivatives.
Substitution: Various substituted succinates.
Aplicaciones Científicas De Investigación
Sodium isobutyl 2-tetrapropenylsuccinate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its therapeutic potential in drug development and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals, surfactants, and as an additive in lubricants
Mecanismo De Acción
The mechanism of action of sodium isobutyl 2-tetrapropenylsuccinate involves its interaction with specific molecular targets and pathways. The compound’s propenyl groups allow it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The succinate backbone can participate in metabolic pathways, influencing cellular processes and biochemical reactions .
Comparación Con Compuestos Similares
- Sodium isobutyl succinate
- Sodium tetrapropenyl succinate
- Sodium isobutyl 2-propenylsuccinate
Comparison: Sodium isobutyl 2-tetrapropenylsuccinate stands out due to its multiple propenyl groups, which confer unique reactivity and properties compared to its analogs. This makes it particularly valuable in applications requiring specific chemical modifications and interactions .
Propiedades
Número CAS |
93921-09-6 |
|---|---|
Fórmula molecular |
C20H29NaO4 |
Peso molecular |
356.4 g/mol |
Nombre IUPAC |
sodium;(E)-3-(2-methylpropoxycarbonyl)-2,2,3-tris[(E)-prop-1-enyl]hex-4-enoate |
InChI |
InChI=1S/C20H30O4.Na/c1-7-11-19(12-8-2,17(21)22)20(13-9-3,14-10-4)18(23)24-15-16(5)6;/h7-14,16H,15H2,1-6H3,(H,21,22);/q;+1/p-1/b11-7+,12-8+,13-9+,14-10+; |
Clave InChI |
LLDIFBDESDOMQM-LJPQTABZSA-M |
SMILES isomérico |
C/C=C/C(C(C(=O)OCC(C)C)(/C=C/C)/C=C/C)(C(=O)[O-])/C=C/C.[Na+] |
SMILES canónico |
CC=CC(C=CC)(C(=O)[O-])C(C=CC)(C=CC)C(=O)OCC(C)C.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


